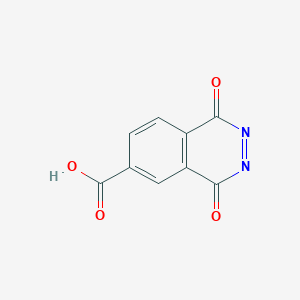
1,4-Dioxophthalazine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a chemical compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system with two keto groups and a carboxylic acid functional group. It is also referred to by its IUPAC name, 1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxylic acid .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine derivatives. The reaction typically occurs under acidic conditions, often using p-toluenesulfonic acid (PTSA) as a catalyst . Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediate compounds, which are then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring system .
科学研究应用
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid include:
Phthalhydrazide: A related compound with a similar phthalazine ring system but without the carboxylic acid group.
1,4-Phthalazinedione: Another similar compound with two keto groups but lacking the carboxylic acid functionality.
Uniqueness
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
属性
分子式 |
C9H4N2O4 |
|---|---|
分子量 |
204.14 g/mol |
IUPAC 名称 |
1,4-dioxophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H4N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,14,15) |
InChI 键 |
KRRMHMIHCRODPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
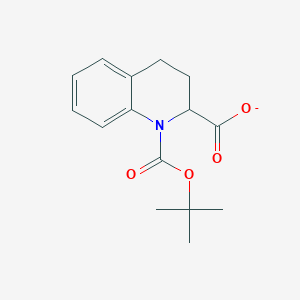
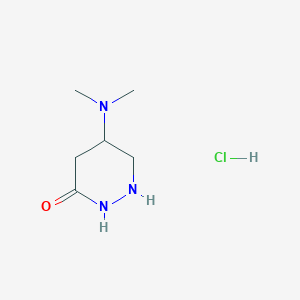
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)
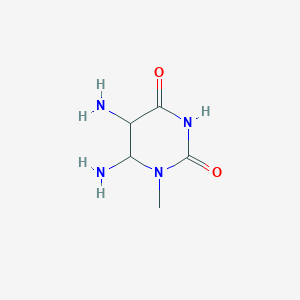
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate](/img/structure/B12360853.png)
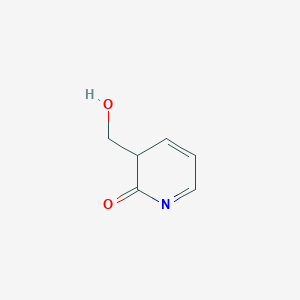
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12360877.png)
![3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12360884.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)
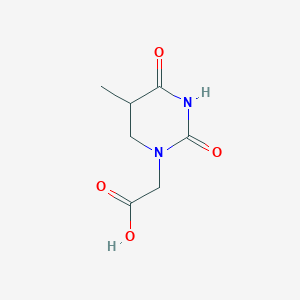
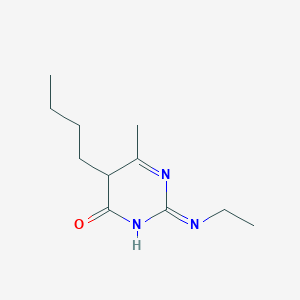
![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
